1-(Thiazol-4-yl)ethanone
Overview
Description
1-(Thiazol-4-yl)ethanone is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds . The thiazole ring is a crucial structure in many biologically active molecules, including vitamins, antibiotics, and other pharmaceuticals .
Preparation Methods
The synthesis of 1-(Thiazol-4-yl)ethanone typically involves the cyclization and condensation of haloketones with thioamides . One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under specific conditions . Industrial production methods may vary, but they often rely on similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-yl)ethanone and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways . For example, some thiazole derivatives inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, contributing to their anticancer activity .
Comparison with Similar Compounds
1-(Thiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. These compounds share the thiazole ring structure but differ in their substituents and specific biological activities.
Biological Activity
1-(Thiazol-4-yl)ethanone is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial and fungal strains .
- Anticancer Properties : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, derivatives of thiazole have been evaluated for their ability to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest .
- Anticonvulsant Effects : Some derivatives have demonstrated anticonvulsant activity, with specific analogues showing effective protection in seizure models .
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation .
- Cell Signaling Modulation : It has been shown to affect cellular signaling pathways, potentially altering the proliferation and survival of various cell types .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Anticancer Activity
Study Reference | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
MCF-7 | 10 | Induced apoptosis | |
HeLa | 15 | Cell cycle arrest at G2/M phase | |
A549 (Lung cancer) | 12 | Significant reduction in viability |
Case Studies
- Antimicrobial Study : In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Anticancer Research : A recent investigation into the anticancer properties revealed that derivatives of this compound exhibited potent cytotoxicity against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
- Anticonvulsant Activity : In animal models, certain thiazole-based compounds derived from this compound demonstrated anticonvulsant effects comparable to established medications like ethosuximide. These findings suggest a promising avenue for developing new treatments for epilepsy .
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCLFBXGJZQZEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391676 | |
Record name | 1-(Thiazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38205-66-2 | |
Record name | 1-(Thiazol-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38205-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Thiazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-thiazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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